Comparative Metabolic Stability: BMY-43748 vs. Tosufloxacin in Primary Hepatocytes
In a direct head-to-head study using cultured hepatocytes from rat, dog, and monkey, BMY-43748 was found to be more actively metabolized than the comparator quinolone tosufloxacin . While the study reports relative metabolic rates rather than absolute numeric values, the cross-species consistency of this difference establishes a distinct ADME profile for BMY-43748. Notably, human hepatocytes exhibited no metabolism of BMY-43748, a critical finding for predicting human pharmacokinetics .
| Evidence Dimension | Hepatic metabolism rate (qualitative ranking) |
|---|---|
| Target Compound Data | BMY-43748: More actively metabolized than tosufloxacin in rat, dog, and monkey hepatocytes; no detectable metabolism in human hepatocytes |
| Comparator Or Baseline | Tosufloxacin: Lower metabolic rate than BMY-43748 in rat, dog, and monkey hepatocytes |
| Quantified Difference | Qualitatively higher metabolism across three species; human metabolism absent for BMY-43748 |
| Conditions | Primary hepatocyte cultures from rat, dog, cynomolgus monkey, and human; drugs incubated for 4 or 24 hr in serum-free medium; metabolites analyzed by HPLC |
Why This Matters
This species-specific metabolic profile differentiates BMY-43748 from other quinolones in ADME/PK studies and explains its unique preclinical development trajectory.
- [1] Dauphin JF, et al. Comparative metabolism of tosufloxacin and BMY 43748 in hepatocytes from rat, dog, monkey and man. Toxicol In Vitro. 1993;7(4):499-503. View Source
